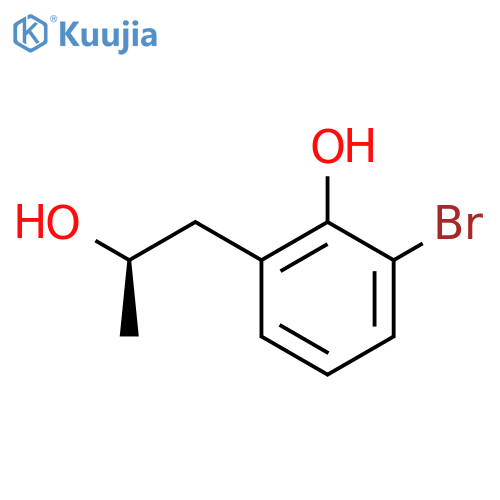

Cas no 2227725-36-0 (2-bromo-6-(2R)-2-hydroxypropylphenol)

2227725-36-0 structure

商品名:2-bromo-6-(2R)-2-hydroxypropylphenol

2-bromo-6-(2R)-2-hydroxypropylphenol 化学的及び物理的性質

名前と識別子

-

- 2-bromo-6-(2R)-2-hydroxypropylphenol

- 2227725-36-0

- SCHEMBL22474553

- 2-bromo-6-[(2R)-2-hydroxypropyl]phenol

- EN300-1923422

-

- インチ: 1S/C9H11BrO2/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,6,11-12H,5H2,1H3/t6-/m1/s1

- InChIKey: VLNJKUAXHWUQTK-ZCFIWIBFSA-N

- ほほえんだ: BrC1=CC=CC(=C1O)C[C@@H](C)O

計算された属性

- せいみつぶんしりょう: 229.99424g/mol

- どういたいしつりょう: 229.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 40.5Ų

2-bromo-6-(2R)-2-hydroxypropylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1923422-5.0g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 5g |

$4391.0 | 2023-06-01 | ||

| Enamine | EN300-1923422-1g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 1g |

$1515.0 | 2023-09-17 | ||

| Enamine | EN300-1923422-0.1g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 0.1g |

$1332.0 | 2023-09-17 | ||

| Enamine | EN300-1923422-0.25g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 0.25g |

$1393.0 | 2023-09-17 | ||

| Enamine | EN300-1923422-0.5g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 0.5g |

$1453.0 | 2023-09-17 | ||

| Enamine | EN300-1923422-10.0g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 10g |

$6512.0 | 2023-06-01 | ||

| Enamine | EN300-1923422-10g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 10g |

$6512.0 | 2023-09-17 | ||

| Enamine | EN300-1923422-1.0g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 1g |

$1515.0 | 2023-06-01 | ||

| Enamine | EN300-1923422-2.5g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 2.5g |

$2969.0 | 2023-09-17 | ||

| Enamine | EN300-1923422-5g |

2-bromo-6-[(2R)-2-hydroxypropyl]phenol |

2227725-36-0 | 5g |

$4391.0 | 2023-09-17 |

2-bromo-6-(2R)-2-hydroxypropylphenol 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

2227725-36-0 (2-bromo-6-(2R)-2-hydroxypropylphenol) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量